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molecular formula C8H6BrF2NO B8680795 2-bromo-N-(2,3-difluorophenyl)acetamide

2-bromo-N-(2,3-difluorophenyl)acetamide

Cat. No. B8680795
M. Wt: 250.04 g/mol
InChI Key: ZHTXMNDZGFHTAA-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

To a mixture of 2,3-difluoroaniline (630 mg) and potassium carbonate (1.01 g) in dichloromethane (30 mL) was added bromoacetyl bromide (0.86 mL). The reaction mixture was stirred for 5 h then water was added and the phases separated. The organic layer was concentrated to give a 2:1 mixture of the sub-titled compound and bromoacetyl bromide. The residue was dissolved up in dichloromethane and washed with water. The volatiles were evaporated to give the sub-titled compound (1.15 g) as an off-white solid that was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].[Br:16][CH2:17][C:18](Br)=[O:19].O>ClCCl>[Br:16][CH2:17][C:18]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([F:9])[C:2]=1[F:1])=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
630 mg
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
1.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.86 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC(=O)NC1=C(C(=CC=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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